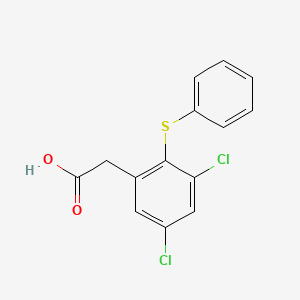
Benzeneacetic acid, 3,5-dichloro-2-(phenylthio)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzeneacetic acid, 3,5-dichloro-2-(phenylthio)- is an organic compound with a complex structure that includes both aromatic and aliphatic components
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of benzeneacetic acid, 3,5-dichloro-2-(phenylthio)- typically involves multiple steps, including the introduction of chloro and phenylthio groups to the benzeneacetic acid backbone. Common synthetic routes may involve:
Halogenation: Introduction of chlorine atoms to specific positions on the benzene ring.
Thioether Formation: Incorporation of the phenylthio group through nucleophilic substitution reactions.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale chemical reactions under controlled conditions to ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow reactors and automated synthesis systems.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may convert the phenylthio group to a thiol or other reduced forms.
Substitution: The compound can participate in substitution reactions, where the chloro groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Nucleophiles such as amines, alcohols.
Major Products:
Sulfoxides and Sulfones: Products of oxidation reactions.
Thiols: Products of reduction reactions.
Substituted Derivatives: Products of substitution reactions.
Wissenschaftliche Forschungsanwendungen
Benzeneacetic acid, 3,5-dichloro-2-(phenylthio)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of benzeneacetic acid, 3,5-dichloro-2-(phenylthio)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
Reactive Intermediates: Formation of reactive intermediates that can interact with biomolecules.
Vergleich Mit ähnlichen Verbindungen
- Benzeneacetic acid, 3,5-dichloro-2-(methylthio)-
- Benzeneacetic acid, 3,5-dichloro-2-(ethylthio)-
- Benzeneacetic acid, 3,5-dichloro-2-(propylthio)-
Comparison:
- Structural Differences: The primary difference lies in the substituent attached to the sulfur atom (phenyl, methyl, ethyl, propyl).
- Chemical Properties: These differences can lead to variations in reactivity, solubility, and other chemical properties.
- Applications: While all these compounds may have similar applications, the specific substituent can influence their effectiveness and suitability for particular uses.
Eigenschaften
CAS-Nummer |
79332-47-1 |
|---|---|
Molekularformel |
C14H10Cl2O2S |
Molekulargewicht |
313.2 g/mol |
IUPAC-Name |
2-(3,5-dichloro-2-phenylsulfanylphenyl)acetic acid |
InChI |
InChI=1S/C14H10Cl2O2S/c15-10-6-9(7-13(17)18)14(12(16)8-10)19-11-4-2-1-3-5-11/h1-6,8H,7H2,(H,17,18) |
InChI-Schlüssel |
VIKAMDVXCZDTDA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)SC2=C(C=C(C=C2Cl)Cl)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















